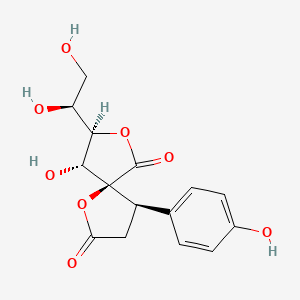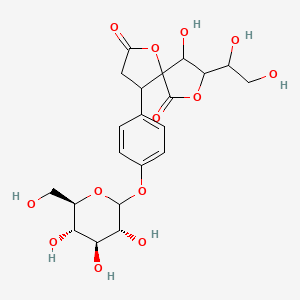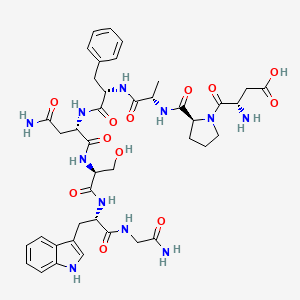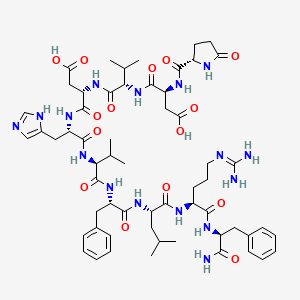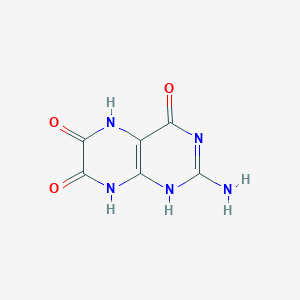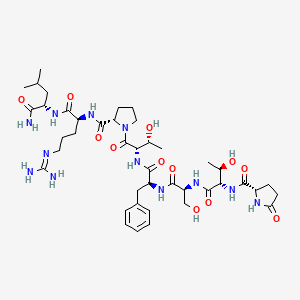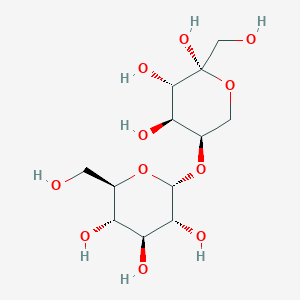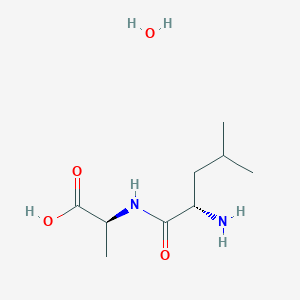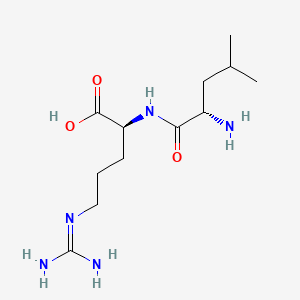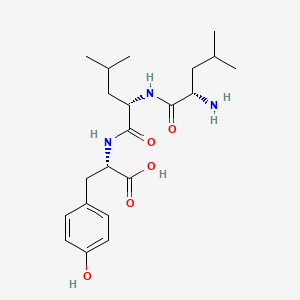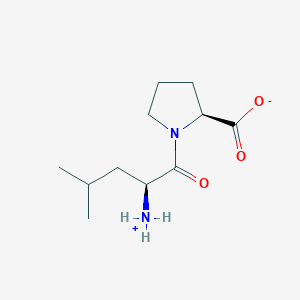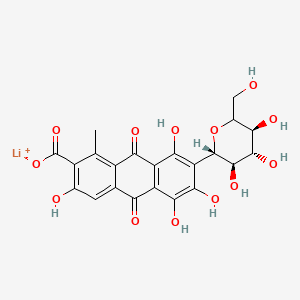
Lithium Carmine
Overview
Description
Lithium Carmine is a compound known for its distinctive carmine red color, which is particularly evident during flame tests. This compound is a lithium salt of carminic acid, a natural dye derived from the cochineal insect. The carmine red color is due to the emission spectrum of lithium ions when they are excited by thermal energy .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium Carmine can be synthesized by reacting carminic acid with lithium hydroxide. The reaction typically involves dissolving carminic acid in water and then adding lithium hydroxide slowly while stirring. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves the extraction of carminic acid from cochineal insects, followed by its reaction with lithium hydroxide. The process includes several purification steps to ensure the quality and purity of the final product. The reaction conditions are carefully controlled to optimize yield and minimize impurities .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: It can also be reduced under specific conditions, although this is less common.
Substitution: this compound can participate in substitution reactions, where the lithium ion is replaced by another cation.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Substitution: Various metal salts can be used to replace the lithium ion.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carminic acid derivatives.
Reduction: Reduction reactions typically yield reduced forms of carminic acid.
Substitution: Substitution reactions result in the formation of different carmine salts depending on the cation used.
Scientific Research Applications
Lithium Carmine has several applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and analytical techniques.
Biology: Employed in histological staining to highlight cellular structures.
Medicine: Investigated for its potential therapeutic properties, particularly in the treatment of certain medical conditions.
Industry: Utilized as a dye in the textile and food industries due to its vibrant color.
Mechanism of Action
The mechanism of action of Lithium Carmine involves its interaction with specific molecular targets and pathways. In biological systems, it binds to cellular components, allowing for the visualization of structures during staining procedures. The lithium ion can also influence various biochemical pathways, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Sodium Carmine: Another carmine salt, but with sodium instead of lithium.
Potassium Carmine: Similar to Lithium Carmine but contains potassium.
Calcium Carmine: A carmine salt with calcium.
Comparison:
Uniqueness: this compound is unique due to the specific properties imparted by the lithium ion, such as its distinctive flame test color and potential therapeutic effects.
Differences: The different cations in similar compounds can lead to variations in solubility, reactivity, and biological activity.
This compound stands out due to its unique properties and wide range of applications, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
lithium;3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2S,3R,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O13.Li/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21;/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34);/q;+1/p-1/t7?,14-,19+,20-,21+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOMSROTYBUUQNI-AEXMGWOMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].CC1=C2C(=CC(=C1C(=O)[O-])O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@H]4[C@@H]([C@H]([C@@H](C(O4)CO)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19LiO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12772-56-4 | |
| Record name | Lithium Carmine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012772564 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




